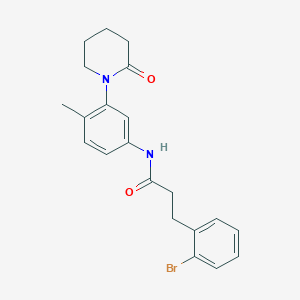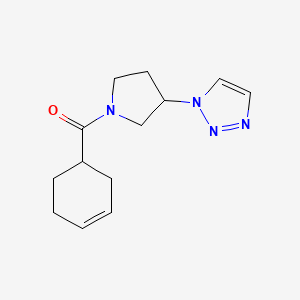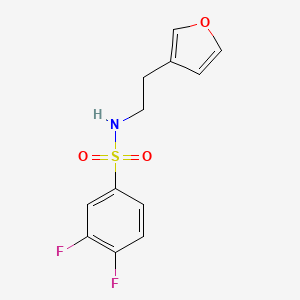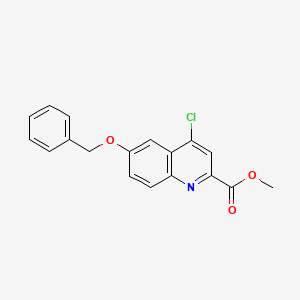
3-(2-bromophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as BMS-986165 and is a selective inhibitor of TYK2 and JAK1 kinases. The compound has been studied extensively for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Applications De Recherche Scientifique
Comprehensive Analysis of “3-(2-Bromophenyl)-N-(4-Methyl-3-(2-Oxopiperidin-1-Yl)Phenyl)Propanamide”
The compound “3-(2-bromophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide” is a structurally complex molecule that may have various applications in scientific research. While specific applications for this exact compound are not readily available in the public domain, we can infer potential uses by examining the applications of similar propanamide derivatives and related structures. Below is a comprehensive analysis focusing on six unique applications, each within its own detailed section.
Multicomponent Reactions (MCRs): Propanamide derivatives are often utilized in MCRs due to their versatile reactivity and ability to form complex heterocyclic structures . This compound, with its bromophenyl and oxopiperidinyl groups, could potentially serve as a precursor in MCRs to synthesize new heterocycles with potential biological and pharmaceutical activities.
Chiral Separation Techniques: The chiral nature of propanamide derivatives makes them suitable candidates for enantiomeric separation studies . This compound could be used to explore new chiral stationary phases or to develop supercritical fluid chromatography methods, enhancing the purification of enantiomers in drug discovery.
Peptide Mimetics: Given the amide linkage in propanamide derivatives, they can mimic peptide bonds found in proteins . This compound could be explored for the design of peptide mimetics, which are valuable in studying protein-protein interactions and developing therapeutic agents.
Material Science: The bromophenyl group in the compound suggests potential utility in material science, particularly in the creation of novel polymers or as a modifier for existing materials to enhance properties like thermal stability or electrical conductivity.
Catalysis: The structural complexity and potential for multiple reactive sites on this compound indicate possible use as a catalyst or a ligand for catalytic processes. It could be involved in asymmetric synthesis or used to influence reaction pathways in organic transformations.
Biological Activity Screening: Compounds with indole and propanamide structures have been associated with various biological activities . This compound could be screened against a library of biological targets to identify potential therapeutic applications, such as anti-inflammatory or immunosuppressive agents.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c1-15-9-11-17(14-19(15)24-13-5-4-8-21(24)26)23-20(25)12-10-16-6-2-3-7-18(16)22/h2-3,6-7,9,11,14H,4-5,8,10,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKZFGMQDOUGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2Br)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)
![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)



![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)
![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)
![(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2742422.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)

![5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2742430.png)
![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2742432.png)
